molecular formula C31H36N6O7S B14928258 ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate

ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B14928258
M. Wt: 636.7 g/mol
InChI Key: UPVHVXKEPJWDBU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound that features multiple functional groups, including pyrazole, imidazolidinone, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 3,5-dimethyl-4-nitro-1H-pyrazole. This can be achieved through the nitration of 3,5-dimethylpyrazole using a nitrating agent such as nitric acid.

    Alkylation: The nitropyrazole is then alkylated with a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Formation of the Imidazolidinone Moiety: The alkylated pyrazole is reacted with ethyl 2-oxo-2-[(4-propoxyphenyl)amino]acetate under acidic conditions to form the imidazolidinone ring.

    Thioxoimidazolidinone Formation: The imidazolidinone is then converted to the thioxoimidazolidinone by treatment with a sulfurizing agent such as Lawesson’s reagent.

    Benzoate Ester Formation: Finally, the thioxoimidazolidinone is esterified with ethyl 4-bromobenzoate in the presence of a base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide.

    Condensation: The imidazolidinone ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, water.

    Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products Formed

    Reduction: 3,5-dimethyl-4-amino-1H-pyrazole.

    Hydrolysis: 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoic acid.

    Condensation: Schiff bases with various aldehydes or ketones.

Scientific Research Applications

Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing multiple functional groups.

Mechanism of Action

The mechanism of action of ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The nitro group on the pyrazole ring, for example, may participate in redox reactions, while the imidazolidinone ring may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in visible light systems.

    3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.

Uniqueness

Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C31H36N6O7S

Molecular Weight

636.7 g/mol

IUPAC Name

ethyl 4-[3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C31H36N6O7S/c1-5-18-44-25-14-10-23(11-15-25)32-27(38)19-26-29(39)36(24-12-8-22(9-13-24)30(40)43-6-2)31(45)34(26)16-7-17-35-21(4)28(37(41)42)20(3)33-35/h8-15,26H,5-7,16-19H2,1-4H3,(H,32,38)

InChI Key

UPVHVXKEPJWDBU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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